5-[(4-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxyanilino and carboxylic acid groups. Its molecular formula is C13H11N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-carboxyaniline with 1-methyl-1H-pyrazole-4-carboxylic acid under controlled conditions. The reaction is often catalyzed by agents such as triphenyl phosphite (TPP) and pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-CARBOXYANILINO)CARBONYL]BENZOIC ACID: Shares a similar structure but with a benzoic acid moiety instead of a pyrazole ring.
2,5-BIS[(4-CARBOXYANILINO)CARBONYL]PYRIDINE: Contains a pyridine ring and exhibits similar chemical properties.
Uniqueness
5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both carboxyanilino and carboxylic acid groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H11N3O5 |
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Molecular Weight |
289.24 g/mol |
IUPAC Name |
5-[(4-carboxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O5/c1-16-10(9(6-14-16)13(20)21)11(17)15-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
WMISJFBNIXIDFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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